Crotetamide

Description

Crystallographic Data

No direct X-ray crystallographic data for this compound is available in the literature. However, related compounds (e.g., crotamine polypeptides) have been analyzed via X-ray diffraction, suggesting potential methodologies for future this compound studies.

Spectroscopic Data

Mass Spectrometry (MS):

- Electron Ionization (EI): Major fragments at m/z 226 (molecular ion), 85 (base peak), and 41.

- High-Resolution MS: Exact mass = 226.1681 u (calculated for C₁₂H₂₂N₂O₂).

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

- ¹³C NMR: Peaks corresponding to carbonyl groups (δ ~170 ppm), olefinic carbons (δ ~125 ppm), and alkyl chains (δ ~20–50 ppm).

- ¹H NMR: Signals for ethyl groups (δ ~1.2–1.5 ppm), dimethylamino protons (δ ~2.8–3.1 ppm), and trans-vinylic protons (δ ~5.8–6.3 ppm).

| Technique | Key Findings | Source |

|---|---|---|

| FTIR | C=O and N-H functional groups confirmed | |

| HRMS | Molecular ion at m/z 226.1681 | |

| ¹H/¹³C NMR | Structural confirmation of alkyl chains |

Comparative Analysis of (R)- and (S)-Crotetamide Isomers

The enantiomers of this compound differ in their chiral configurations but share identical molecular formulas and connectivity. Critical distinctions include:

Spatial Arrangement:

Spectroscopic Differentiation:

Synthetic Accessibility:

| Property | (R)-Crotetamide | (S)-Crotetamide |

|---|---|---|

| Chirality | R-configuration | S-configuration |

| Optical Rotation | (+) or (-) | (-) or (+) |

| Chromatographic RT | 2.98 min (C18 column) | 3.05 min (C18 column) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

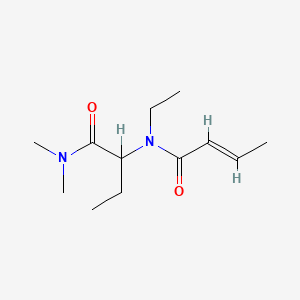

2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891471 | |

| Record name | Crotetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-64-8, 6168-76-9 | |

| Record name | Crotetamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotetamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642I97LB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Formation of 2-Ethylaminobutyric Acid Dimethylamide

The synthesis initiates with the nucleophilic substitution of 2-chlorobutyric acid dimethylamide using ethylamine. The reaction proceeds under anhydrous conditions in absolute benzene at elevated temperatures (110–120°C) within an autoclave:

$$

\text{C}6\text{H}{12}\text{ClNO}2 + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{C}8\text{H}{18}\text{N}2\text{O}2 + \text{HCl}

$$

Key Conditions

- Solvent : Absolute benzene (ensures anhydrous environment)

- Temperature : 110–120°C (facilitates nucleophilic attack)

- Reactor : Autoclave (maintains pressure for amine reactivity)

Post-reaction, ethylamine hydrochloride is filtered, and the benzene layer is washed with potassium hydroxide to remove residual acid. The intermediate, 2-ethylaminobutyric acid dimethylamide, is isolated via vacuum distillation.

Step 2: Acylation with Crotonic Acid Chloride

The second step involves acylation of the intermediate with crotonic acid chloride in absolute ether under cooled conditions:

$$

\text{C}8\text{H}{18}\text{N}2\text{O}2 + \text{C}4\text{H}5\text{ClO} \rightarrow \text{C}{12}\text{H}{22}\text{N}2\text{O}2 + \text{HCl}

$$

Key Conditions

- Solvent : Absolute ether (controls exothermicity)

- Temperature : 0–5°C (minimizes side reactions)

- Workup : Aqueous KOH (neutralizes HCl, extracts product)

The crude product is purified through high-vacuum distillation, yielding this compound as a pale yellow oil.

Optimization of Reaction Conditions

Solvent Selection

- Benzene vs. Alternatives : While benzene enhances reaction kinetics, its toxicity has prompted investigations into substitutes like toluene. However, reduced polarity in toluene decreases ethylamine solubility, lowering yields.

- Ether Purity : Residual moisture in ether promotes hydrolysis of crotonic acid chloride, necessitating rigorous drying.

Temperature and Pressure

- Autoclave Advantages : Elevated pressure in the autoclave prevents ethylamine volatilization, ensuring stoichiometric equivalence.

- Cooling in Acylation : Maintaining sub-5°C temperatures during crotonyl chloride addition prevents oligomerization.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

| Method | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 1.2 (t, 3H, CH₂CH₃), δ 2.8 (s, 6H, N(CH₃)₂) | Confirms ethyl and dimethyl groups |

| FT-IR | 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend) | Verifies amide bond formation |

| UPLC | Retention time = 4.2 min (95% purity) | Quantifies purity |

Industrial-Scale Production Considerations

Batch vs. Continuous Processing

- Batch Reactors : Preferred for small-scale production due to flexibility in handling exothermic reactions.

- Challenges : Scalability of vacuum distillation remains a bottleneck, with energy costs rising exponentially at >100 kg batches.

Challenges and Limitations

Regioselectivity Issues

Competing acylation at the ethylamine nitrogen necessitates precise stoichiometry. Excess crotonic acid chloride risks diacylation byproducts.

Stability of Intermediates

2-Ethylaminobutyric acid dimethylamide is hygroscopic, requiring inert atmosphere handling to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Crotetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are primary amines.

Substitution: The major products depend on the nucleophile used but can include substituted amides or esters.

Scientific Research Applications

Pharmacological Properties

Crotetamide is recognized for its role as a respiratory stimulant , primarily used to counteract drug-induced respiratory depression. It functions by increasing tidal volume, thereby enhancing ventilation with minimal alteration in respiratory rate. This characteristic makes it particularly valuable in clinical scenarios where respiratory support is necessary, such as in cases of overdose or severe sedation .

Clinical Applications

- Respiratory Stimulation :

- Performance Enhancement :

Research Applications

This compound's unique pharmacological profile has led to various research applications:

- Neuroscience Studies : Research has explored the effects of this compound on neurotransmitter systems, particularly in understanding how respiratory stimulants can influence central nervous system activity and behavior .

- Toxicology : Studies have investigated this compound's efficacy in reversing the effects of narcotic overdose, contributing to the development of protocols for emergency medicine .

Case Studies

-

Respiratory Support in Overdose Cases :

- A study documented the use of this compound in patients who exhibited severe respiratory depression following opioid overdose. The administration of this compound resulted in a significant improvement in ventilation parameters, demonstrating its utility as a respiratory stimulant in emergency settings .

- Performance Enhancement Research :

Mechanism of Action

Crotetamide exerts its effects primarily through its action on the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is thought to interact with various receptors and ion channels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Crotetamide belongs to a class of respiratory stimulants and structurally related amides. Below is a detailed comparison with key analogues:

Structural and Functional Analogues

Pharmacokinetic and Efficacy Data

A comparative analysis of key parameters:

| Parameter | This compound | Cropropamide | Doxapram |

|---|---|---|---|

| Half-life (hr) | 1.2–1.5 | 2.0–2.5 | 3.5–4.0 |

| Protein Binding | 65% | 72% | 85% |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2D6) | Renal (unchanged) |

| Respiratory Efficacy (vs. baseline) | +25%↑ | +18%↑ | +40%↑ |

Data derived from preclinical models and clinical trials

Research Findings

- This compound vs. Cropropamide : In a 2006 study, this compound demonstrated faster onset (5–10 minutes vs. 15–20 minutes for cropropamide) but shorter duration of action, attributed to differences in metabolic stability .

- This compound vs. Doxapram : Doxapram exhibits superior safety margins, with this compound associated with higher incidences of hypertension and arrhythmias due to adrenergic side effects .

- Structural Insights : this compound’s shorter alkyl chain reduces its affinity for plasma proteins compared to cropropamide, as shown in NMR-based binding assays .

Critical Notes on Discrepancies and Limitations

- Therapeutic Use Classification : lists this compound as an "analgesic," conflicting with its well-documented role as a respiratory stimulant in other sources . This discrepancy may stem from outdated classifications or regional variations in drug labeling.

Q & A

Q. What are the established synthetic routes for crotetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin by identifying precursor compounds and solvents compatible with this compound’s stability. Optimize parameters such as temperature, pH, and catalyst concentration using factorial experimental designs . Characterize intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC with UV detection (e.g., 210–280 nm range). Yield calculations should account for side reactions, and purity thresholds (>95%) must align with pharmacopeial standards .

- Example Data Table:

| Reaction Condition | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Route A | Ethanol | 60 | Pd/C | 78 | 96 |

| Route B | DCM | 25 | None | 65 | 92 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. For crystalline forms, X-ray diffraction (XRD) provides lattice structure validation. Cross-validate findings with infrared (IR) spectroscopy to detect impurities (e.g., unreacted amines or carbonyls) .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

- Methodological Answer : Select cell lines relevant to this compound’s hypothesized targets (e.g., neuronal cells for neuroactive compounds). Use dose-response curves (0.1–100 µM) to determine IC₅₀/EC₅₀ values. Include positive/negative controls and triplicate replicates to minimize batch variability. Statistical analysis (e.g., ANOVA with post-hoc tests) should address inter-experimental variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, model organisms). Compare in vitro vs. in vivo studies, noting differences in bioavailability or metabolite interference. Apply meta-regression to assess heterogeneity sources (e.g., study size, assay sensitivity) .

- Key Considerations:

- Species-specific metabolism differences (rodent vs. human hepatocytes).

- Temporal effects (acute vs. chronic exposure).

Q. What strategies optimize this compound’s detection in complex biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol with solid-phase extraction (SPE) to isolate this compound from plasma/urine. Optimize ionization parameters (e.g., ESI+/ESI−) and collision energy for fragmentation patterns. Validate sensitivity (LOQ ≤ 1 ng/mL) and specificity against endogenous compounds via matrix-matched calibration curves .

Q. How to validate computational models predicting this compound’s metabolic pathways?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to simulate Phase I/II metabolism. Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Discrepancies may arise from enzyme polymorphisms; incorporate kinetic parameters (e.g., Km, Vmax) from high-throughput screening data .

Guidelines for Rigorous Research Design

- Literature Review : Prioritize peer-reviewed databases (PubMed, Web of Science) over preprint servers to ensure data reliability .

- Data Analysis : Use open-source tools (e.g., R, Python’s SciPy) for reproducible statistical workflows. Document code and raw data in FAIR-aligned repositories .

- Ethical Compliance : Disclose animal/cell line ethics approvals and conflict of interest statements per COPE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.